7-amino-2-oxo-2H-chromene-4-carboxylic acid
Description
Properties
IUPAC Name |
7-amino-2-oxochromene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-5-1-2-6-7(10(13)14)4-9(12)15-8(6)3-5/h1-4H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLGLQSVLFUFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2-oxo-2H-chromene-4-carboxylic acid typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as piperidine, followed by cyclization and subsequent nitration to introduce the amino group . The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-amino-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted coumarin derivatives, which can have enhanced biological activities .
Scientific Research Applications
7-amino-2-oxo-2H-chromene-4-carboxylic acid is a coumarin derivative with a carboxylic acid substituent at the 4-position and an amino group at the 7-position . Coumarin derivatives have demonstrated potential in detecting carbonylation in live cells . The presence of the carboxylic acid group may enhance water solubility, making it suitable for biological applications .
Scientific Research Applications
This compound can be applied in several scientific research areas:
- Precursor for Ester Substitution The carboxylic acid group on This compound can act as a precursor for ester substitution, enabling the attachment of drugs or other molecules of interest at this position .
- PROTACs Creation It can be used in creating proteolysis targeting chimeras (PROTACs). The hydrazine component can serve as a protein-binding ligand, targeting carbonylated proteins, while an E3 ligase recruiting element (E3RE) can be linked to trigger ubiquitination and degradation of the target protein .
- Antimicrobial Activity Derivatives of coumarins, including those similar to This compound, have demonstrated antimicrobial activity against various strains of bacteria . Further research is in progress to explore the full potential of these compounds .
- Fluorescent probes Coumarin-hydrazine-based compounds can be used as fluorescent probes capable of detecting carbonylation in live cells via the formation of hydrazone conjugates .
- Synthesis of coumarin derivatives It is used in the synthesis of Hydrazine derivatives of coumarin .
Data Table
Because This compound is a precursor, the data table below will represent the characterized data for similar coumarin derivatives.
Mechanism of Action
The mechanism of action of 7-amino-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can lead to reduced activity of enzymes like pancreatic lipase, which is crucial in the digestion of dietary fats . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Chromene Derivatives
Key Observations:
- Amino vs. Hydroxyl Groups: The replacement of the hydroxyl group (as in 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid) with an amino group may improve solubility and hydrogen-bonding capacity, critical for target binding in enzyme inhibition .
- Amino vs. Sulfonamide Linkages: Sulfonamide derivatives (e.g., compound 5c in ) exhibit high melting points (~310°C) and potent carbonic anhydrase inhibition, suggesting that the amino group in this compound could similarly enhance thermal stability and bioactivity .
Biological Activity
7-amino-2-oxo-2H-chromene-4-carboxylic acid, a derivative of chromene, has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential pharmacological applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that summarize its effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group and a carboxylic acid group, contributing to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that various chromene derivatives exhibit significant antimicrobial properties. A study focusing on a series of chromene compounds reported potent antibacterial activity against several pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.007 to 3.9 µg/mL for the most active compounds .
Table 1: Antimicrobial Activity of Chromene Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 4b | 0.007 | Staphylococcus aureus |
| 4c | 0.015 | Escherichia coli |
| 13e | 0.020 | Candida albicans |
| 13i | 3.900 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown promise in inducing apoptosis in cancer cell lines by targeting tubulin polymerization, leading to cell cycle arrest and subsequent cell death .
Table 2: Anticancer Efficacy Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| EMAC10163b | MCF-7 | 0.53 | Inhibition of hCA IX |
| EMAC10164d | A549 | 0.47 | Selective inhibition of CA XII |
| Compound 4b | HeLa | 1.5 | Apoptotic modulation via caspase activation |
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes such as carbonic anhydrases (CAs), which play a critical role in pH regulation and biosynthetic processes .
- Cellular Signaling : It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism.
- Fluorescence Properties : The compound's fluorescence characteristics allow it to be utilized as a probe in cellular imaging studies, providing insights into cellular dynamics and interactions.
Case Studies
Several case studies highlight the effectiveness of chromene derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various chromene derivatives against seven human pathogens, demonstrating that certain derivatives exhibited significant inhibition compared to standard antibiotics .
- Cancer Cell Line Studies : Research on the effects of these compounds on MCF-7 and HeLa cells showed that they induce apoptosis through the activation of caspases, suggesting their potential as anticancer agents .
Q & A
Q. What are the optimized synthetic routes for 7-amino-2-oxo-2H-chromene-4-carboxylic acid?
The synthesis typically involves condensation reactions under controlled conditions. For analogous chromene derivatives, ammonium acetate at 130°C in a reflux system has been employed to introduce amino groups . Purification via silica gel column chromatography (e.g., using n-hexane/ethyl acetate gradients) is recommended to isolate the product with high purity. Inert atmospheres (e.g., nitrogen) may reduce oxidative side reactions .
Q. How can the molecular structure of this compound be confirmed experimentally?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy (¹H and ¹³C) identifies proton and carbon environments, particularly the amino (-NH₂) and carboxylic acid (-COOH) moieties .
- X-ray crystallography provides precise bond lengths and angles, as demonstrated for structurally related chromene derivatives (e.g., 7-diethylamino-2-oxo-2H-chromene-3-carbohydrazide) .
- Mass spectrometry (HRMS or ESI-MS) confirms the molecular ion peak and fragmentation pattern .
Q. What are the critical stability considerations for storing this compound?
The compound should be stored in airtight, corrosion-resistant containers at temperatures below 25°C, away from moisture and light. Evidence from safety guidelines indicates that exposure to >50°C or humidity can lead to decomposition or hazardous reactions (e.g., hydrolysis of the lactone ring) . Long-term stability testing under accelerated conditions (40°C/75% RH) with periodic HPLC analysis is advised to monitor degradation .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance biological activity?
Strategic modifications include:
- Functionalization of the amino group : Introduce alkyl or aryl substituents via reductive amination or acylation to improve lipophilicity and target binding .
- Esterification of the carboxylic acid : Ethyl or methyl esters can enhance cellular uptake, as seen in ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate derivatives .
- Heterocyclic fusion : Refluxing with phosphoryl oxychloride (POCl₃) enables the formation of fused oxadiazole or pyridine rings, which may enhance anticancer or antimicrobial activity .
Q. What methodological approaches are recommended for evaluating the biological activity of this compound?
- In vitro assays : Use MTT or SRB assays to assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa). Chromene derivatives are known to intercalate DNA or inhibit topoisomerases .
- Enzymatic inhibition studies : Screen against target enzymes (e.g., cyclooxygenase-2 or kinase isoforms) using fluorescence-based kinetic assays .
- Molecular docking : Predict binding interactions with proteins (e.g., Bcl-2 or EGFR) using crystallographic data from related structures (e.g., PDB entries for chromene-carbohydrazide derivatives) .
Q. How can contradictory data regarding the compound’s stability or reactivity be resolved?
Contradictions may arise from differences in experimental conditions (e.g., solvent polarity, temperature). To resolve these:
- Conduct controlled stability studies using standardized protocols (ICH Q1A guidelines) .
- Employ HPLC-DAD/MS to identify degradation products under stress conditions (e.g., oxidative, thermal) .
- Compare results with structurally validated analogs (e.g., 7-azido-2-oxo-2H-chromene-4-carboxylic acid) to isolate structure-specific reactivity .
Q. What safety protocols mitigate hazards during large-scale synthesis?
- Explosion-proof equipment : Use spark-resistant motors and grounded containers to prevent static discharge, as chromene derivatives may generate flammable vapors .
- Ventilation : Perform reactions in fume hoods with scrubbers to capture acidic or toxic byproducts (e.g., NH₃ from ammonium acetate) .
- Emergency response : Pre-plan protocols for spills (neutralization with bicarbonate) or inhalation exposure (immediate oxygen therapy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
